molecular formula C8H7F3IN B15203478 4-Iodo-2-(trifluoromethyl)benzylamine

4-Iodo-2-(trifluoromethyl)benzylamine

Katalognummer: B15203478
Molekulargewicht: 301.05 g/mol
InChI-Schlüssel: SSKFZCYDNBUCEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Iodo-2-(trifluoromethyl)phenyl)methanamine is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and an amine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodo-2-(trifluoromethyl)benzaldehyde with ammonia or an amine source under suitable conditions to form the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Iodo-2-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imines .

Wissenschaftliche Forschungsanwendungen

(4-Iodo-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-iodo-2-(trifluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Iodo-2-(trifluoromethyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (4-Trifluoromethylphenyl)methanamine: Lacks the iodine atom but has a similar trifluoromethyl and amine group arrangement.

    (4-Iodo-2-(trifluoromethyl)benzonitrile): Contains a nitrile group instead of an amine group.

Uniqueness

The presence of both the iodine atom and the trifluoromethyl group in (4-iodo-2-(trifluoromethyl)phenyl)methanamine makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and binding properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H7F3IN

Molekulargewicht

301.05 g/mol

IUPAC-Name

[4-iodo-2-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H,4,13H2

InChI-Schlüssel

SSKFZCYDNBUCEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)C(F)(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.